molecular formula C7H9FN2 B1339648 4-Fluoro-5-methylbenzene-1,2-diamine CAS No. 97389-11-2

4-Fluoro-5-methylbenzene-1,2-diamine

Cat. No.: B1339648
CAS No.: 97389-11-2
M. Wt: 140.16 g/mol
InChI Key: SNHYTHIEXHWXCQ-UHFFFAOYSA-N
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Description

4-Fluoro-5-methylbenzene-1,2-diamine is an organic compound with the molecular formula C7H9FN2 It is a derivative of benzene, featuring both a fluorine atom and a methyl group attached to the benzene ring, along with two amine groups

Scientific Research Applications

4-Fluoro-5-methylbenzene-1,2-diamine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential interactions with biological molecules and its effects on biological systems.

    Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological properties.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Safety and Hazards

The compound is associated with several hazard statements including H302, H315, H319, and H335 . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eyes, and using personal protective equipment .

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Fluoro-5-methylbenzene-1,2-diamine can be synthesized through several methods. One common approach involves the reduction of 4-fluoro-5-methyl-2-nitroaniline using hydrogen in the presence of a nickel catalyst in ethanol at ambient temperature . Another method involves the reduction of the nitro compound using sodium dithionite in ethanol under reflux conditions .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using similar reduction techniques, optimized for higher yields and purity. The choice of catalyst and reaction conditions can vary depending on the desired scale and efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

4-Fluoro-5-methylbenzene-1,2-diamine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: As mentioned, it can be synthesized through reduction reactions.

    Substitution: Electrophilic aromatic substitution reactions can occur, where the fluorine or methyl groups can be replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogen gas (H2) with nickel (Ni) or palladium (Pd) catalysts, or sodium dithionite (Na2S2O4) in ethanol.

    Substitution: Reagents such as halogens (e.g., Br2, Cl2) and nitrating agents (e.g., HNO3) under acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while substitution reactions can produce various halogenated or nitrated derivatives.

Comparison with Similar Compounds

Similar Compounds

  • 4-Fluoro-3-methylbenzene-1,2-diamine
  • 2-Fluoro-5-methylbenzene-1,4-diamine
  • 4-Fluoro-5-methyl-2-nitroaniline

Uniqueness

4-Fluoro-5-methylbenzene-1,2-diamine is unique due to its specific substitution pattern on the benzene ring, which can influence its chemical reactivity and interactions. The presence of both fluorine and methyl groups, along with two amine groups, provides a distinct set of properties that can be leveraged in various applications.

Properties

IUPAC Name

4-fluoro-5-methylbenzene-1,2-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9FN2/c1-4-2-6(9)7(10)3-5(4)8/h2-3H,9-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNHYTHIEXHWXCQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1F)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90539339
Record name 4-Fluoro-5-methylbenzene-1,2-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90539339
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

140.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

97389-11-2
Record name 4-Fluoro-5-methylbenzene-1,2-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90539339
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-fluoro-5-methylbenzene-1,2-diamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

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